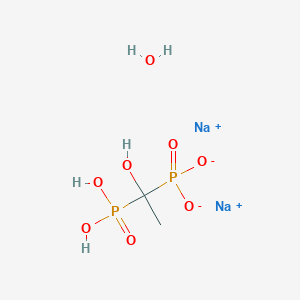

Disodium etidronate hydrate, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium etidronate hydrate, 98% (DHEH) is an inorganic salt that is widely used in various scientific research applications. It is a colorless, odorless, and tasteless crystalline powder that is soluble in water. DHEH is a derivative of the natural product etidronic acid, which is a cyclic phosphonate. It is commonly used as a chelating agent, as an inhibitor of mineralization, and as a buffer for pH control. DHEH has been studied for its potential to improve the efficacy of medications and to reduce the toxicity of certain drugs.

Scientific Research Applications

Disodium etidronate hydrate, 98% is widely used in a variety of scientific research applications. It is used as a chelating agent to bind metal ions, such as calcium, magnesium, and iron, in order to prevent them from forming insoluble complexes. It is also used as an inhibitor of mineralization to prevent the formation of unwanted deposits on surfaces. Additionally, Disodium etidronate hydrate, 98% is used as a buffer to maintain a constant pH in aqueous solutions.

Mechanism of Action

Disodium etidronate hydrate, 98% functions as a chelating agent by forming complexes with metal ions in aqueous solutions. The formation of the complex is driven by the electrostatic attraction between the negative charge of the Disodium etidronate hydrate, 98% molecule and the positive charge of the metal ion. The complex is stabilized by hydrogen bonds and van der Waals forces. The complexation of the metal ions prevents them from forming insoluble complexes with other molecules, which can lead to mineralization.

Biochemical and Physiological Effects

Disodium etidronate hydrate, 98% has been studied for its potential to improve the efficacy of medications. It has been shown to increase the solubility of certain drugs, thereby increasing their absorption into the bloodstream. Additionally, Disodium etidronate hydrate, 98% has been shown to reduce the toxicity of certain drugs by binding to the drug molecules and preventing them from being metabolized by the body.

Advantages and Limitations for Lab Experiments

The main advantage of using Disodium etidronate hydrate, 98% in laboratory experiments is its ability to bind metal ions and prevent them from forming insoluble complexes. This makes it ideal for use in experiments involving the manipulation of metal ions. Additionally, its ability to bind certain drugs and reduce their toxicity makes it useful for experiments involving drug delivery. However, Disodium etidronate hydrate, 98% can be toxic to certain organisms, so it must be used with caution. Additionally, it is not very soluble in organic solvents, so it is not suitable for use in experiments involving organic solvents.

Future Directions

The potential applications of Disodium etidronate hydrate, 98% are still being explored. Some potential future directions include: further research into the effects of Disodium etidronate hydrate, 98% on drug absorption and toxicity; further research into the use of Disodium etidronate hydrate, 98% as an inhibitor of mineralization; further research into the use of Disodium etidronate hydrate, 98% as a buffer for pH control; further research into the use of Disodium etidronate hydrate, 98% in the synthesis of novel compounds; further research into the use of Disodium etidronate hydrate, 98% as a chelating agent for other metal ions; and further research into the use of Disodium etidronate hydrate, 98% in the development of new drug delivery systems.

Synthesis Methods

Disodium etidronate hydrate, 98% is produced synthetically by the reaction of ethylene oxide and phosphoric acid, followed by the addition of sodium hydroxide. The reaction is conducted in aqueous solution and the resulting product is a white crystalline powder. The purity of the product is determined by the amount of sodium hydroxide used in the reaction.

properties

IUPAC Name |

disodium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPBHUGBCPLECU-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Na2O8P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium Etidronate Hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)

![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)